![molecular formula C18H22N2O3S B7545816 N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family of compounds that are known for their diverse range of biological activities. In
Applications De Recherche Scientifique
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In materials science, it has been used as a building block for the synthesis of novel polymers and organic semiconductors. In environmental science, it has been studied for its potential use as a sensor for the detection of heavy metals and other pollutants in water.
Mécanisme D'action
The mechanism of action of N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets, such as enzymes or receptors, and modulating their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide has been shown to exert a range of biochemical and physiological effects in various experimental models. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in vitro and in vivo. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, it has been shown to exhibit antiviral activity against several viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide in lab experiments is its diverse range of biological activities. It can be used to study the mechanisms of inflammation, cancer, and viral infections, among others. Another advantage is its relative ease of synthesis, which makes it readily available for experimental use. However, one limitation is its potential toxicity, which must be carefully monitored in experimental models.
Orientations Futures
There are several potential future directions for research on N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide. One direction is the development of novel derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, its use as a building block for the synthesis of novel materials and sensors could also be explored. Finally, further studies are needed to fully elucidate its mechanism of action and potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thioacetamide to yield the final product.
Propriétés
IUPAC Name |
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-9-10-16(24-15)18(22)20(5-2)12-17(21)19-13-7-6-8-14(11-13)23-3/h6-11H,4-5,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXHCQZPQVUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N(CC)CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

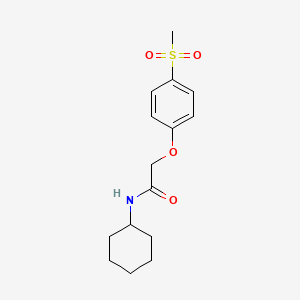
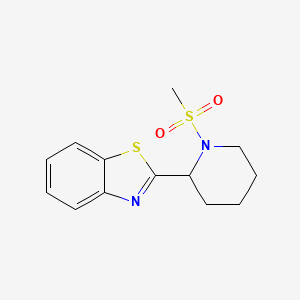
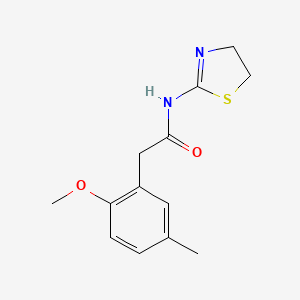
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
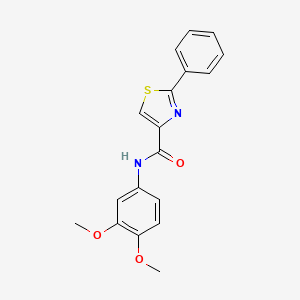
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

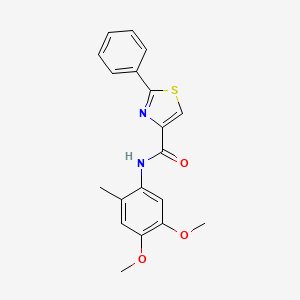


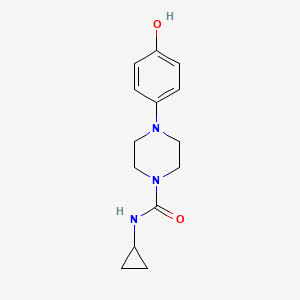
![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)